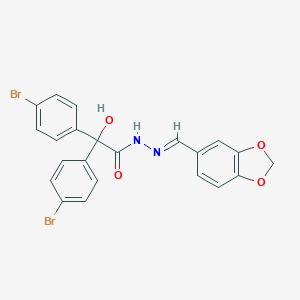![molecular formula C18H20N4OS B415632 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B415632.png)
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the phenyl and dimethylphenoxy groups adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 1-(4-methylphenyl)-1H-tetraazole-5-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
科学研究应用
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-chlorophenyl)-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-fluorophenyl)-1H-tetraazole
Uniqueness
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the sulfanyl and tetraazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C18H20N4OS/c1-13-4-7-16(8-5-13)22-18(19-20-21-22)24-11-10-23-17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3 |
InChI 键 |
SSBMXZRJCLERIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)
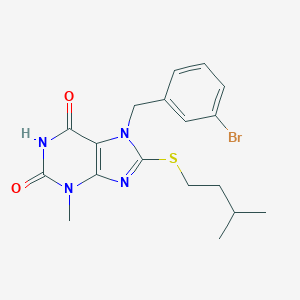
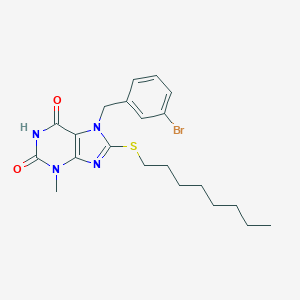
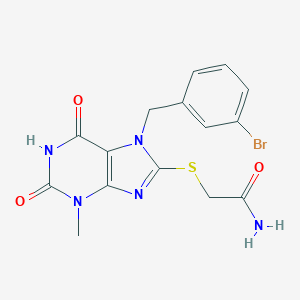
![7-(3-bromobenzyl)-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415561.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)
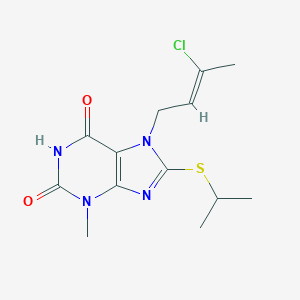
![7-(3-chloro-2-butenyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415566.png)
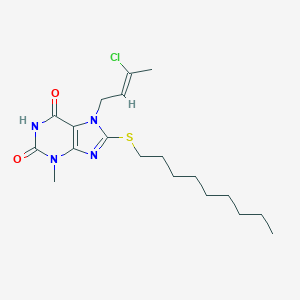
![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)
